REACTION_SMILES
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[CH3:1][O:2][C:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]2[cH:14][cH:15]1)[N:16]([CH3:17])[C:18](=[O:19])[O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:25].[CH3:41][CH2:42][O:43][C:44](=[O:45])[CH3:46].[Li+:26].[Na+:33].[O:34]1[CH2:35][CH2:36][O:37][CH2:38][CH2:39]1.[OH-:27].[OH2:40].[S:28]([O-:29])([OH:30])(=[O:31])=[O:32]>>[O:2]=[C:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]2[cH:14][cH:15]1)[N:16]([CH3:17])[C:18](=[O:19])[O:20][C:21]([CH3:22])([CH3:23])[CH3:24])[OH:25]
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Name
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COC(=O)C(Cc1ccc2ccccc2c1)N(C)C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(Cc1ccc2ccccc2c1)N(C)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
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CN(C(=O)OC(C)(C)C)C(Cc1ccc2ccccc2c1)C(=O)O
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Type
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product
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Smiles
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CN(C(=O)OC(C)(C)C)C(Cc1ccc2ccccc2c1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |